molecular formula C16H18N4O2 B2767834 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 955544-72-6

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2767834
CAS No.: 955544-72-6
M. Wt: 298.346
InChI Key: ZWKNHKHOBXWEAR-UHFFFAOYSA-N
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Description

2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indole ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may be studied for its potential biological activity. It could be investigated for its effects on various cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests that it could interact with specific molecular targets, making it a candidate for further pharmacological studies.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)ethanamine

  • (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Uniqueness: 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide stands out due to its indole core, which is not present in the other similar compounds. This structural difference may confer unique chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10(2)7-15-18-19-16(22-15)13-8-11-5-3-4-6-12(11)20(13)9-14(17)21/h3-6,8,10H,7,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNHKHOBXWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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